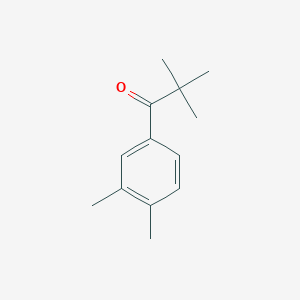
2,2,3',4'-Tetramethylpropiophenone
Vue d'ensemble
Description
The compound of interest, 2,2,3',4'-Tetramethylpropiophenone, is a chemical entity that can be associated with various chemical reactions and syntheses. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the properties and reactivity of 2,2,3',4'-Tetramethylpropiophenone.
Synthesis Analysis
The synthesis of complex organic molecules often involves palladium-catalyzed reactions, as seen in the paper discussing the reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, leading to multiple arylation products . This suggests that palladium-catalyzed methods could potentially be applied to the synthesis of 2,2,3',4'-Tetramethylpropiophenone or
Applications De Recherche Scientifique
Catalytic Reactions
2-Hydroxy-2-methylpropiophenone, a compound related to 2,2,3',4'-Tetramethylpropiophenone, is utilized in palladium-catalyzed reactions with aryl bromides. This process leads to unique multiple arylation via successive C-C and C-H bond cleavages, producing 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones (Wakui et al., 2004).
Pharmaceutical Research
A study on the design, synthesis, and testing of 2-(aryloxy)-2-methylpropionic acids, structurally related to 2,2,3',4'-Tetramethylpropiophenone, explored their role as allosteric modifiers of hemoglobin. These compounds were found to significantly decrease the oxygen affinity of human hemoglobin A, suggesting potential applications in clinical areas needing reversal of depleted oxygen supply (Randad et al., 1991).
Organic Synthesis
3,3-Diaryl-2-hydroxypropiophenones, chemically similar to 2,2,3',4'-Tetramethylpropiophenone, are subject to base-catalyzed α-ketol rearrangements. This results in the production of isomeric 1-hydroxypropan-2-ones, which are useful intermediates for synthesizing novel 4-arylflavan-3-ones (Hall et al., 1980).
Mesomorphic Properties
Tetrakis[4-(trisalkyloxybenzoyloxy)phenyl]ethenes with lipophilic side chains were synthesized, utilizing 4,4′-dimethoxybenzophenone, a compound structurally related to 2,2,3',4'-Tetramethylpropiophenone. These compounds displayed hexagonal columnar mesophases, indicating potential applications in advanced materials research (Schultz et al., 2001).
Safety And Hazards
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9-6-7-11(8-10(9)2)12(14)13(3,4)5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXPDJIYWNCJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573023 | |
| Record name | 1-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3',4'-Tetramethylpropiophenone | |
CAS RN |
7397-00-4 | |
| Record name | 1-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


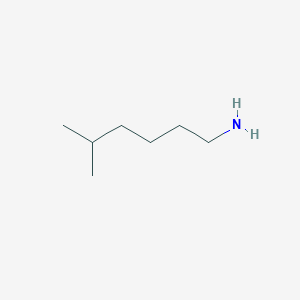
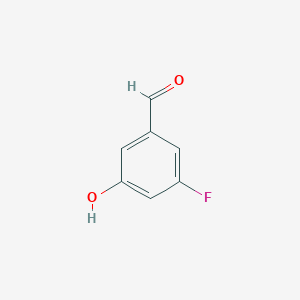
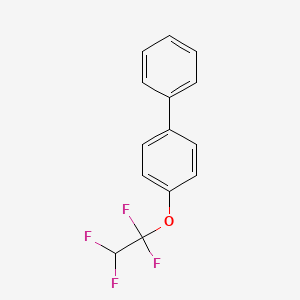
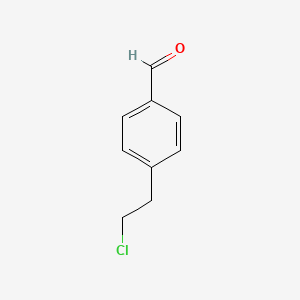

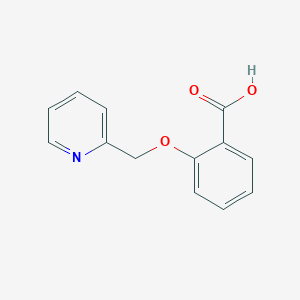
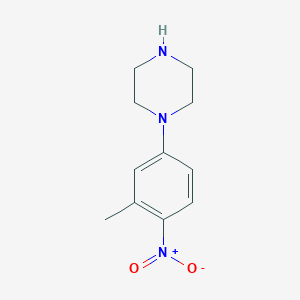
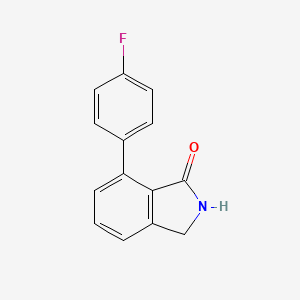
![4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1339296.png)



